molecular formula C16H12F3N3O3S2 B12697506 Benzo(b)thiophene-2-carboxamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- CAS No. 141284-26-6

Benzo(b)thiophene-2-carboxamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-

Cat. No.: B12697506
CAS No.: 141284-26-6
M. Wt: 415.4 g/mol
InChI Key: UBEDCGPGVLOYDO-UHFFFAOYSA-N
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Description

Benzo(b)thiophene-2-carboxamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potent analgesic effects and reduced side effects compared to traditional opioid analgesics . It has been studied for its ability to activate opioid receptors, making it a promising candidate for pain management therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(b)thiophene-2-carboxamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- involves several steps. One common method includes the structural modification of a hit compound identified through artificial intelligence virtual screening .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis likely involves scalable reactions and purification techniques to ensure high yield and purity. The use of automated synthesis platforms and continuous flow chemistry could be potential methods for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzo(b)thiophene-2-carboxamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Properties

CAS No.

141284-26-6

Molecular Formula

C16H12F3N3O3S2

Molecular Weight

415.4 g/mol

IUPAC Name

N-[2-(methanesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H12F3N3O3S2/c1-27(24,25)22-14-11(7-10(8-20-14)16(17,18)19)21-15(23)13-6-9-4-2-3-5-12(9)26-13/h2-8H,1H3,(H,20,22)(H,21,23)

InChI Key

UBEDCGPGVLOYDO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2=CC3=CC=CC=C3S2

Origin of Product

United States

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